1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Description
The compound features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, with an ethanamine side chain at the 4-position, protonated as a dihydrochloride salt. This structural framework is common in medicinal chemistry, where pyrazole derivatives are explored for their bioactivity, particularly in targeting receptors or enzymes in the central nervous system (CNS) .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(8)7-4-9-10(3)6(7)2;;/h4-5H,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSEYAIELLSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pyrazole Precursors
The most widely reported method involves alkylation of 1,5-dimethyl-1H-pyrazole-4-carbonitrile with ethylamine under acidic conditions:
Reaction Scheme :
Procedure :
-
Dissolve 1,5-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol.
-
Add ethylamine (2.5 eq) dropwise at 0–5°C.
-
Introduce HCl gas until pH < 2.
-
Reflux at 80°C for 12 hours.
-
Cool, filter, and recrystallize from ethanol/ether.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 kinetics |
| Ethylamine Equiv | 2.5 | Reduces side products |
| Solvent | Ethanol | Enhances nucleophilicity |
Yield: 68–72%. Side products include over-alkylated species (e.g., N,N-diethyl derivatives), mitigated by stoichiometric control.
Reductive Amination of Pyrazole Ketones
Alternative routes employ reductive amination of 1,5-dimethyl-1H-pyrazol-4-yl ketone intermediates:
Reaction Scheme :
Procedure :
-
Suspend ketone (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
-
Add NaBH₃CN (1.2 eq) portionwise at 25°C.
-
Stir for 24 hours under nitrogen.
-
Acidify with HCl (conc.) to pH 1–2.
Optimization Insights :
-
Catalyst : NaBH₃CN outperforms NaBH₄ due to selective amine formation.
-
Solvent : Methanol provides optimal proton availability for imine intermediate stabilization.
Industrial-Scale Production and Process Intensification
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow systems to enhance reproducibility:
Flow Reactor Design :
-
Mixing Module : T-shaped mixer for rapid ethylamine/pyrazole coupling.
-
Residence Time : 30 minutes at 100°C.
-
In-Line pH Control : Automated HCl addition maintains pH 1.5 ± 0.2.
Advantages :
-
15% higher yield (87% vs. 72% batch).
-
Reduced solvent consumption (ethanol usage decreased by 40%).
Green Chemistry Modifications
Efforts to improve sustainability include:
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes ethanol, enabling catalyst recycling.
-
Waste Minimization : HCl gas scrubbing systems recover >90% excess acid.
Purification and Analytical Characterization
Recrystallization Protocols
Final purification employs solvent-antisolvent systems:
| Solvent Pair | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol/Diethyl ether | 99.2 | Needles |
| Methanol/THF | 98.7 | Prisms |
XRD analysis confirms monoclinic crystal structure (Space Group P2₁/c).
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 1.35 (d, J=6.8 Hz, 3H, CH₃), 2.25 (s, 3H, Pyrazole-CH₃), 3.15 (q, 2H, CH₂NH₂), 7.45 (s, 1H, Pyrazole-H).
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
Key Observations :
- Substituent Position : The target compound’s 1,5-dimethyl configuration contrasts with analogs like 1-ethyl-3,5-dimethyl derivatives, which introduce steric bulk and electronic effects that may influence receptor binding .
- Salt Forms : The dihydrochloride salt enhances solubility in polar solvents compared to free bases (e.g., 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine), which is critical for bioavailability in pharmaceutical applications .
Physicochemical Properties
| Property | Target Compound (Dihydrochloride) | 1-Ethyl-3,5-dimethyl Analog (Dihydrochloride) | 1-Isobutyl-4-methyl Analog (HCl Salt) |
|---|---|---|---|
| Molecular Weight | ~240.17 (estimated) | 240.17 g/mol | 195.69 g/mol |
| Aqueous Solubility | High (due to dihydrochloride) | Moderate | Moderate to low (HCl salt) |
| logP (Predicted) | ~1.2 (salt-adjusted) | ~1.5 | ~2.0 (isobutyl increases lipophilicity) |
- The dihydrochloride form of the target compound likely exhibits superior solubility compared to mono-HCl salts (e.g., 1-isobutyl-4-methyl analog) due to increased ionic character .
Biological Activity
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a pyrazole derivative that has garnered attention in various fields of biological and medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H15Cl2N3. It features a pyrazole ring substituted with a diethylamine group. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H15Cl2N3 |
| IUPAC Name | 1-(1,5-dimethylpyrazol-4-yl)ethanamine; dihydrochloride |
| CAS Number | 1027329-19-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Research focusing on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibits cytotoxic effects.
Case Study: Synergistic Effects with Doxorubicin
In a study assessing the synergistic effects of this compound with doxorubicin, it was found that co-treatment enhanced the overall cytotoxicity compared to doxorubicin alone. The combination index indicated a synergistic interaction, suggesting potential for combination therapy in breast cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives highlights how modifications to the pyrazole ring can influence biological activity. Variations in substitution patterns have been linked to increased potency against specific targets, such as BRAF(V600E) kinase associated with certain cancer types.
Table 2: SAR Analysis of Pyrazole Derivatives
| Compound | Substitution Pattern | Biological Activity |
|---|---|---|
| 1-(1,5-Dimethylpyrazol-4-yl)ethanamine dihydrochloride | Dimethyl at positions 1 and 5 | Anticancer, Antimicrobial |
| 1-(3-Methylpyrazol-4-yl)ethanamine | Methyl at position 3 | Moderate Anticancer |
Q & A
Q. What are the recommended synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions to form the 1,5-dimethylpyrazole ring .
Ethanamine Side-Chain Introduction : Alkylation or reductive amination of the pyrazole ring with appropriate reagents (e.g., bromoethylamine derivatives) to attach the ethanamine moiety.
Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Optimization Tips :
Q. How can the purity and structural identity of this compound be validated?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substitution patterns on the pyrazole ring and ethanamine chain. For example, the methyl groups on the pyrazole (δ ~2.1–2.5 ppm) and the ethanamine protons (δ ~3.0–3.5 ppm) should show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for (calc. 212.12 g/mol) .
- Elemental Analysis : Verify chloride content (~33.5% for two HCl molecules) .
Q. What are the key physicochemical properties relevant to experimental design?
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å).
Structure Solution : Employ SHELXS/SHELXD for phase determination, leveraging direct methods for small-molecule refinement .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis (e.g., N–H···Cl interactions) .
Key Output : ORTEP diagrams (via ORTEP-3) to visualize thermal ellipsoids and confirm the dihydrochloride salt configuration .
Q. How do hydrogen-bonding patterns influence the compound’s stability and intermolecular interactions?
Graph Set Analysis :
Q. What strategies address contradictions in biological activity data between this compound and its analogs?
Case Study : If conflicting reports exist on enzyme inhibition (e.g., cyclooxygenase vs. lipoxygenase):
Dose-Response Curves : Perform IC assays across a wide concentration range (1 nM–100 µM) to identify off-target effects.
Molecular Docking : Compare binding poses of the dihydrochloride salt vs. free base using AutoDock Vina. Protonation states (amine → NH) may alter electrostatic complementarity with enzyme active sites .
Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) profile?
In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (clogP ~1.2), blood-brain barrier permeability (low), and CYP450 inhibition .
- pKa Calculation : Use MarvinSketch to predict amine protonation (pKa ~8.5), ensuring solubility in physiological buffers .
Limitations : Validate predictions with in vitro assays (e.g., Caco-2 permeability models) .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported melting points or solubility?
Root Causes :
Q. What structural analogs are critical for comparative mechanistic studies?
| Analog | Key Structural Difference | Biological Impact |
|---|---|---|
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | Ethyl vs. methyl substitution | Altered steric bulk → enzyme selectivity |
| 1-(2-Fluorophenyl)-1H-pyrazol-4-yl derivatives | Fluorophenyl vs. methyl group | Enhanced receptor binding affinity |
Q. How to design experiments for assessing chiral purity in enantiomeric derivatives?
Chiral Resolution :
- Chromatography : Use Chiralpak IC-3 columns with hexane:isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Compare CD spectra to reference standards (e.g., (R)- vs. (S)-enantiomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
